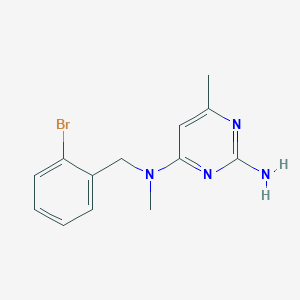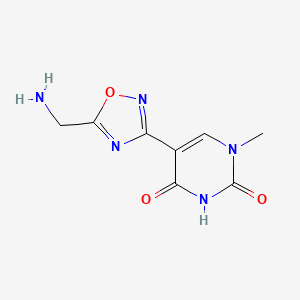
(3-t-Butoxy-4-fluorophenyl)Zinc bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-tert-butoxy-4-fluorophenyl)zinc bromide, 0.50 M in tetrahydrofuran, is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the tert-butoxy and fluorophenyl groups enhances its reactivity and selectivity in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-tert-butoxy-4-fluorophenyl)zinc bromide typically involves the reaction of 3-tert-butoxy-4-fluorophenyl bromide with zinc powder in the presence of a suitable solvent like tetrahydrofuran. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The mixture is stirred at room temperature or slightly elevated temperatures until the formation of the organozinc compound is complete.
Industrial Production Methods: On an industrial scale, the production of (3-tert-butoxy-4-fluorophenyl)zinc bromide follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of high-purity reagents, controlled reaction environments, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions: (3-tert-butoxy-4-fluorophenyl)zinc bromide primarily undergoes cross-coupling reactions, such as Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in substitution reactions, where the zinc bromide moiety is replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in reactions with (3-tert-butoxy-4-fluorophenyl)zinc bromide include palladium or nickel catalysts, which facilitate the cross-coupling process. The reactions are typically conducted under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Major Products Formed: The major products formed from reactions involving (3-tert-butoxy-4-fluorophenyl)zinc bromide are often complex organic molecules with applications in pharmaceuticals, agrochemicals, and materials science. These products benefit from the unique properties imparted by the tert-butoxy and fluorophenyl groups.
Scientific Research Applications
(3-tert-butoxy-4-fluorophenyl)zinc bromide is extensively used in scientific research for the synthesis of novel organic compounds. In chemistry, it is employed in the development of new synthetic methodologies and the construction of complex molecular architectures. In biology and medicine, it is used to create bioactive molecules and potential drug candidates. Industrial applications include the production of advanced materials with specific properties, such as polymers and electronic components.
Mechanism of Action
The mechanism by which (3-tert-butoxy-4-fluorophenyl)zinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the electrophile. The molecular targets and pathways involved are primarily dictated by the specific reaction being performed, with the organozinc compound acting as a nucleophile in most cases.
Comparison with Similar Compounds
Similar Compounds:
- (3-tert-butoxy-4-chlorophenyl)zinc bromide
- (3-tert-butoxy-4-bromophenyl)zinc bromide
- (3-tert-butoxy-4-iodophenyl)zinc bromide
Uniqueness: Compared to similar compounds, (3-tert-butoxy-4-fluorophenyl)zinc bromide offers unique reactivity due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the electronic properties of the compound, enhancing its reactivity and selectivity in certain reactions. This makes it a valuable reagent in the synthesis of fluorinated organic molecules, which are important in pharmaceuticals and agrochemicals.
Properties
Molecular Formula |
C10H12BrFOZn |
|---|---|
Molecular Weight |
312.5 g/mol |
IUPAC Name |
bromozinc(1+);1-fluoro-2-[(2-methylpropan-2-yl)oxy]benzene-4-ide |
InChI |
InChI=1S/C10H12FO.BrH.Zn/c1-10(2,3)12-9-7-5-4-6-8(9)11;;/h4,6-7H,1-3H3;1H;/q-1;;+2/p-1 |
InChI Key |
MMQQINWDVOPMMN-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)OC1=C(C=C[C-]=C1)F.[Zn+]Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-Butyl 7-bromo-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B14888635.png)



![4-Methyl-3-[(2-methylpentanoyl)amino]benzoic acid](/img/structure/B14888660.png)
![[3-(3,4-Dimethoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14888669.png)
![5-Cyclopropyl-5-azaspiro[2.4]heptan-7-ol](/img/structure/B14888676.png)







